molecular formula C14H12N2O2 B7510056 N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide

N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No. B7510056
M. Wt: 240.26 g/mol
InChI Key: BJGCXVQTBCOKGX-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, it has been reported to exert its biological effects through various pathways, including the inhibition of specific enzymes and the modulation of cellular signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is its diverse biological activities, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can hinder its bioavailability and limit its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research on N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide. One of the potential directions is to investigate its use as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-viral agent, particularly against emerging viral infections such as COVID-19. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is a multi-step process that involves the reaction of pyridine-4-carboxylic acid with 2,3-dihydro-1-benzofuran-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as 2-aminopyridine to yield the final product.

Scientific Research Applications

N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(16-12-3-6-15-7-4-12)11-1-2-13-10(9-11)5-8-18-13/h1-4,6-7,9H,5,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGCXVQTBCOKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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